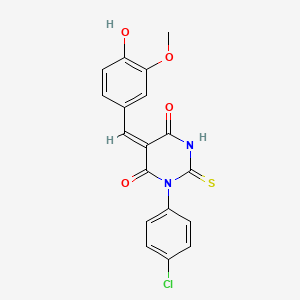
N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NMP-NPAA and is synthesized through a multistep process that involves several chemical reactions.
Aplicaciones Científicas De Investigación
NMP-NPAA has been extensively studied for its potential applications in various scientific fields. In particular, this compound has been investigated for its ability to act as a fluorescent probe for the detection of biologically important molecules such as proteins and nucleic acids. Additionally, NMP-NPAA has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Mecanismo De Acción
The mechanism of action for NMP-NPAA is complex and not yet fully understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the fluorescence properties of NMP-NPAA, allowing it to act as a fluorescent probe.
Biochemical and Physiological Effects
NMP-NPAA has been shown to have minimal toxicity in vitro, making it a promising candidate for use in biological studies. Additionally, this compound has been shown to have good cell permeability, allowing it to penetrate cell membranes and interact with intracellular biomolecules. However, the long-term effects of NMP-NPAA on biological systems are not yet fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NMP-NPAA in lab experiments is its ability to act as a fluorescent probe for the detection of biomolecules. Additionally, this compound has good cell permeability, allowing it to be used in a variety of biological systems. However, the synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield. Additionally, the long-term effects of NMP-NPAA on biological systems are not yet fully understood, limiting its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving NMP-NPAA. One potential area of investigation is the development of new fluorescent probes based on the structure of NMP-NPAA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on biological systems. Finally, there is potential for the use of NMP-NPAA in photodynamic therapy, and further research is needed to fully explore this application.
Métodos De Síntesis
The synthesis of NMP-NPAA involves a multistep process that begins with the preparation of 3-(2-nitrophenyl)acrylic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with N-(1-methyl-3-phenylpropyl)amine to form N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide. The synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(11-12-16-7-3-2-4-8-16)20-19(22)14-13-17-9-5-6-10-18(17)21(23)24/h2-10,13-15H,11-12H2,1H3,(H,20,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYUTFWQHDVJZ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5490389.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)
![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)

![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)